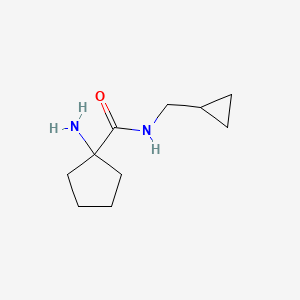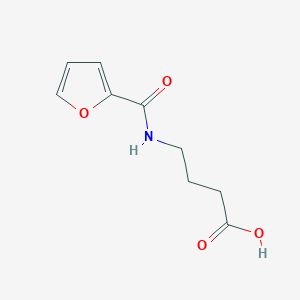![molecular formula C18H16O3 B2578878 4-metil-7-[(3-metilfenil)metoxi]-2H-croman-2-ona CAS No. 314262-50-5](/img/structure/B2578878.png)
4-metil-7-[(3-metilfenil)metoxi]-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Synthesis Analysis
Coumarin derivatives can be synthesized using various methods. One common method is the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . Alkynes use the ending –yne; this suffix is used when there is only one alkyne in the molecule .Chemical Reactions Analysis
Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Since the reporting of the first synthetic route in 1882, this moiety has found its place in fabric conditioners, certain perfumes, and in the medicinal industry especially as anti-coagulants .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined through various laboratory techniques .Aplicaciones Científicas De Investigación
Anticoagulante
Las cumarinas se han utilizado en la industria medicinal, especialmente como anticoagulantes . Por ejemplo, la warfarina y el dicumarol son dos anticoagulantes conocidos que contienen cumarina .
Anti-VIH
La investigación ha demostrado que las cumarinas tienen propiedades anti-VIH potenciales . Esto las convierte en un valioso recurso en la lucha continua contra el VIH/SIDA .
Anticancerígeno
Las cumarinas se han probado por sus propiedades anticancerígenas . Han mostrado promesa en la inhibición de la proliferación y metástasis de muchos tipos de células cancerosas .
Antimicrobiano
Las cumarinas han demostrado propiedades antimicrobianas . Esto las hace útiles en el desarrollo de nuevos antibióticos y otros agentes antimicrobianos .
Antitumoral
Además de sus propiedades anticancerígenas, las cumarinas también se han probado por sus propiedades antitumorales . Esta investigación podría conducir a nuevos tratamientos para varios tipos de tumores .
Antioxidante
Las cumarinas han mostrado propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres .
Anti-Alzheimer
La investigación ha demostrado que las cumarinas tienen propiedades anti-Alzheimer potenciales . Esto podría conducir a nuevos tratamientos para la enfermedad de Alzheimer .
Anti-tuberculosis
Las cumarinas se han probado por sus propiedades anti-tuberculosis . Esta investigación podría conducir a nuevos tratamientos para la tuberculosis .
Mecanismo De Acción
The mechanism of action of coumarin derivatives can vary greatly depending on their specific structure and the biological system they interact with. For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-4-3-5-14(8-12)11-20-15-6-7-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMICLSUPDORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)
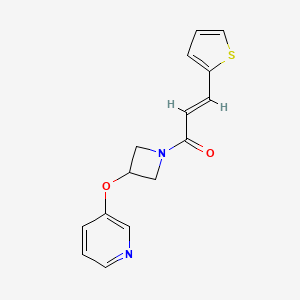
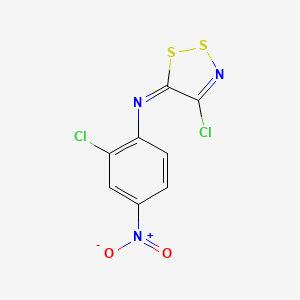
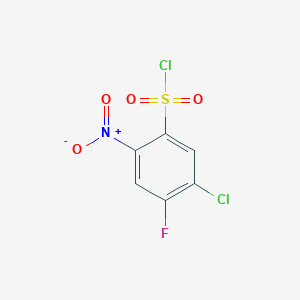
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)
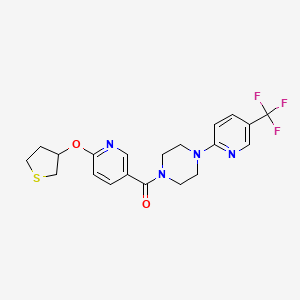
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)


